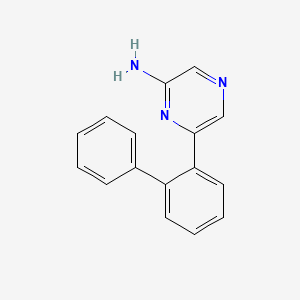

6-(2-Phenylphenyl)pyrazin-2-amine

Description

6-(2-Phenylphenyl)pyrazin-2-amine is a pyrazine derivative featuring a biphenyl substituent at the 6-position of the pyrazin-2-amine core. The biphenyl group may enhance target binding via π-π interactions or hydrophobic effects, distinguishing it from other derivatives with varied substituents .

Properties

Molecular Formula |

C16H13N3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

6-(2-phenylphenyl)pyrazin-2-amine |

InChI |

InChI=1S/C16H13N3/c17-16-11-18-10-15(19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19) |

InChI Key |

FMUNBRPRINIOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylphenyl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the 2-phenylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2-aminopyrazine with 2-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 6-(2-Phenylphenyl)pyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(2-Phenylphenyl)pyrazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 6-(2-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Diversity of Pyrazin-2-amine Derivatives

The pyrazin-2-amine scaffold is highly versatile, with substituents dictating biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Mechanistic Insights

- Selectivity: APA demonstrates allele-specific cytotoxicity in colorectal cancer (CRC) cells with NAT2-slow acetylator phenotypes, exploiting metabolic vulnerabilities . In contrast, SHP099 targets SHP2, a phosphatase implicated in RAS-driven cancers, through allosteric modulation .

- Potency : C-2’s exceptionally low IC50 (0.0014 µM) highlights the impact of bulky substituents (e.g., tetrahydro-pyran) on ICMT inhibition . The biphenyl group in 6-(2-Phenylphenyl)pyrazin-2-amine could similarly enhance potency by improving target engagement.

- Structural Optimization : Halogenation (e.g., CF3 in CID 13341114) or fluorination (e.g., 3,4-difluorophenyl) improves metabolic stability and lipophilicity, whereas methoxy groups (e.g., APA) may influence solubility and acetylator interactions .

Physicochemical and Pharmacokinetic Properties

- The biphenyl derivative likely has a MW > 300 g/mol, suggesting possible formulation challenges.

- Lipophilicity : CF3 and biphenyl groups increase logP, favoring membrane permeability but risking off-target binding. Methoxy groups (APA) balance hydrophilicity and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.